QNZ46

Description

Chemical Identity and Nomenclature of this compound

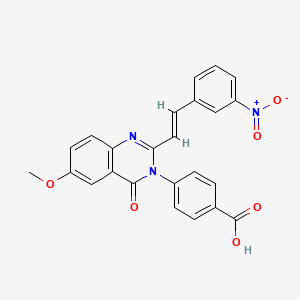

This compound is chemically designated as (E)-4-(6-Methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid, reflecting its complex quinazolin-4-one backbone structure with specific substituents that confer its unique pharmacological properties. The compound is also known by several alternative nomenclatures, including 4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic acid, which emphasizes the stereochemical configuration of the styryl group. The standardized Chemical Abstracts Service registry number for this compound is 1237744-13-6, providing a unique identifier for this compound across scientific databases and commercial suppliers.

The molecular formula of this compound is C24H17N3O6, corresponding to a molecular weight of 443.4 grams per mole. The structural framework consists of a quinazolin-4-one core, which serves as the foundational scaffold for this class of NMDA receptor antagonists. The quinazolin-4-one backbone is substituted with a methoxy group at the 6-position of the quinazoline ring system, while the 2-position bears an (E)-3-nitrostyryl substituent that contributes significantly to the compound's selectivity profile. Additionally, the nitrogen atom at the 3-position of the quinazolin-4-one ring is substituted with a 4-carboxyphenyl group, introducing the benzoic acid functionality that influences the compound's physicochemical properties.

The three-dimensional structure of this compound can be represented by its Simplified Molecular Input Line Entry System string: COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=CC=C4)N+[O-]. This structural notation captures the complete connectivity and stereochemistry of the molecule, facilitating computational studies and database searches. The International Chemical Identifier Key for this compound is GNLVJIICVWDSNI-LFYBBSHMSA-N, providing another standardized method for uniquely identifying this compound across various chemical databases.

| Chemical Parameter | Value |

|---|---|

| IUPAC Name | 4-[6-methoxy-2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |

| Molecular Formula | C24H17N3O6 |

| Molecular Weight | 443.4 g/mol |

| CAS Registry Number | 1237744-13-6 |

| PubChem Compound Identifier | 46861929 |

| InChI Key | GNLVJIICVWDSNI-LFYBBSHMSA-N |

Historical Development as a Selective NMDA Receptor Modulator

The discovery and development of this compound emerged from systematic efforts to identify novel classes of subunit-selective NMDA receptor antagonists through high-throughput screening approaches. The initial breakthrough occurred through a fluorescence-based screening program that evaluated 83,880 compounds from ChemDiv and Asinex libraries against NMDA receptor responses in both NR1/NR2D and NR1/NR2C cell lines. This comprehensive screening effort yielded a remarkably low hit rate of 0.16%, with all positive results subsequently confirmed through two-electrode voltage-clamp recording techniques. Among the active compounds identified, several shared the distinctive quinazolin-4-one backbone structure, leading to the recognition of this chemical scaffold as a promising framework for NMDA receptor antagonist development.

The seminal work by Mosley and colleagues in 2010 established the foundational understanding of quinazolin-4-one derivatives as a novel class of non-competitive NMDA receptor antagonists. This research demonstrated that compounds within this chemical series exhibited greater than 100-fold selectivity for recombinant NMDA receptors over AMPA and kainate receptors, marking a significant advancement in the development of glutamate receptor subtype-selective pharmacological tools. Furthermore, the investigators identified analogues within this series that displayed approximately 50-fold selectivity for recombinant NR2C/D-containing receptors over NR2A/B-containing receptors, establishing the potential for highly targeted pharmacological interventions.

This compound specifically emerged as a lead compound within this quinazolin-4-one series due to its exceptional selectivity profile and unique mechanism of action. Subsequent detailed mechanistic studies by Hansen and colleagues in 2011 revealed that this compound inhibits NMDA receptor function through an unprecedented mechanism that requires binding of glutamate to the GluN2 subunit while functioning independently of glycine binding to the GluN1 subunit. This glutamate-dependent antagonism represents a fundamentally novel approach to NMDA receptor modulation, as the dependency of antagonist association on glutamate binding renders these compounds nominally use-dependent, with inhibition relying on synaptic release of glutamate.

| Development Milestone | Year | Key Finding | Research Team |

|---|---|---|---|

| Initial Compound Library Screening | 2010 | Identification of quinazolin-4-one scaffold with NMDA receptor activity | Mosley et al. |

| Chemical Series Optimization | 2010 | Development of NR2C/D-selective antagonists with 50-fold selectivity | Mosley et al. |

| Mechanistic Characterization | 2011 | Discovery of glutamate-dependent, non-competitive antagonism | Hansen et al. |

| Binding Site Identification | 2011 | Localization of action to novel allosteric site adjacent to transmembrane domains | Hansen et al. |

The structural determinants responsible for this compound's subunit selectivity were elucidated through comprehensive structure-activity relationship studies, revealing that the compound acts at a previously undescribed binding site. Residues located in the portion of the agonist binding domain immediately adjacent to the transmembrane helices appear to control the selectivity of this compound for GluN2C- and GluN2D-containing receptors. These residues are strategically positioned to sense glutamate binding to GluN2 subunits and thus mediate the glutamate-dependent actions that characterize this novel class of antagonists. This mechanistic insight has profound implications for understanding NMDA receptor structure-function relationships and for designing next-generation therapeutic agents that target NMDA receptors through novel mechanisms.

The pharmacological profile of this compound demonstrates remarkable selectivity across the NMDA receptor subtype spectrum, with half-maximal inhibitory concentration values of 3.2 micromolar for GluN2D-containing receptors, 3.9 micromolar for GluN2C-containing receptors, 229 micromolar for GluN2A-containing receptors, and greater than 300 micromolar for GluN2B-containing receptors. Additionally, this compound exhibits minimal activity against AMPA receptors, with half-maximal inhibitory concentration values exceeding 300 micromolar for GluR1-containing receptors. This selectivity profile establishes this compound as an invaluable pharmacological tool for investigating the specific functional roles of GluN2C and GluN2D subunit-containing NMDA receptors in physiological and pathological processes.

| Receptor Subtype | IC50 Value (μM) | Selectivity Ratio |

|---|---|---|

| GluN2D | 3.2 | 1.0 (reference) |

| GluN2C | 3.9 | 1.2 |

| GluN2A | 229 | 71.6 |

| GluN2B | >300 | >93.8 |

| GluR1 (AMPA) | >300 | >93.8 |

Properties

IUPAC Name |

4-[6-methoxy-2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O6/c1-33-19-10-11-21-20(14-19)23(28)26(17-8-6-16(7-9-17)24(29)30)22(25-21)12-5-15-3-2-4-18(13-15)27(31)32/h2-14H,1H3,(H,29,30)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLVJIICVWDSNI-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237744-13-6 | |

| Record name | 1237744-13-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of QNZ46 involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization and chromatography to obtain the desired product at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

QNZ46 undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as amine-substituted or hydroxylated compounds, which can be further explored for their biological activities .

Scientific Research Applications

Neuroscience

QNZ46 is primarily utilized in neuroscience research to investigate the role of NMDA receptors in synaptic transmission and plasticity. Its selective inhibition allows researchers to dissect the contributions of GluN2C and GluN2D subunits in various neural processes.

Case Study: Astrocytic Regulation of Synaptic Strength

In a study examining astrocyte GluN2C NMDA receptors, this compound was shown to modulate presynaptic strength and variability in paired-pulse ratios (PPR), indicating its influence on synaptic dynamics . The findings suggest that this compound can help elucidate the feedback mechanisms governing synaptic weight distribution.

Pharmacology

The compound is being explored for its potential therapeutic effects in treating neurological disorders such as:

- Alzheimer’s Disease : By inhibiting specific NMDA receptor subtypes, this compound may help alleviate excitotoxicity associated with neurodegeneration.

- Parkinson’s Disease : Its action on NMDA receptors could provide insights into dopaminergic signaling pathways.

- Epilepsy : The modulation of synaptic transmission via this compound may offer new avenues for controlling seizure activity.

Data Table: Therapeutic Potential of this compound

| Disorder | Mechanism of Action | Potential Benefits |

|---|---|---|

| Alzheimer’s Disease | Inhibition of excitotoxicity | Neuroprotection |

| Parkinson’s Disease | Modulation of dopaminergic signaling | Improved motor functions |

| Epilepsy | Control over synaptic transmission | Reduced seizure frequency |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for developing new drugs targeting NMDA receptors. Its distinct selectivity profile makes it an attractive candidate for synthesizing derivatives with enhanced efficacy and safety profiles.

Comparison with Similar Compounds

| Compound | Selectivity | Mechanism | IC50 (µM) |

|---|---|---|---|

| This compound | GluN2C/D > GluN2A/B | Non-competitive | 3.2 |

| DQP-1105 | NR2C/NR2D | Non-competitive | 5.0 |

| EVP4593 | NR2A/NR2B | Non-competitive | 10.0 |

This compound's unique binding site and high selectivity for GluN2C/D-containing receptors distinguish it from other NMDA receptor antagonists, making it a promising candidate for further development .

Mechanism of Action

QNZ46 exerts its effects by inhibiting NMDA receptor function in a non-competitive and voltage-independent manner . This inhibition requires the binding of glutamate to the GluN2 subunit but does not depend on glycine binding to the GluN1 subunit . The compound binds to a novel site on the NMDA receptor, which has not been previously described, and this site is adjacent to the transmembrane helices of the receptor . This unique mechanism of action makes this compound a valuable tool for studying NMDA receptor function and for developing new therapeutic agents .

Comparison with Similar Compounds

Selectivity Profiles

QNZ46’s selectivity for GluN2C/D distinguishes it from other NMDAR modulators. Key comparative data are summarized below:

Key Insights :

- This compound and DQP-1105 share GluN2C/D selectivity but differ structurally. Both act near the S2-M3 linker, though DQP-1105 lacks glutamate dependency .

- TCN-201 and UBP512 demonstrate divergent mechanisms: TCN-201 targets GluN2A via S1 domain interactions, while UBP512 exhibits dual inhibition/enhancement depending on subunit and concentration .

Mechanistic Divergences

Binding Sites and Structural Determinants

- This compound : Requires GluN2 S2 domain residues (e.g., Gln699, Glu700, Tyr729 in GluN2D) near the LBD-TM linkers. Mutations here alter inhibitory potency, suggesting indirect gating modulation rather than direct binding .

- DQP-1105 : Despite structural dissimilarity, shares functional overlap with this compound by targeting the S2 domain but lacks glutamate dependency .

- TCN-201 : Binds the GluN1-GluN2A interface in the S1 domain, reducing glycine affinity—a mechanism absent in this compound .

- Naphthoic Acid Derivatives (e.g., NPA) : Inhibit via LBD interactions but differ by affecting short closed states, unlike this compound’s equilibrium current reduction .

Functional Outcomes

- Use-Dependence : this compound’s inhibition is contingent on glutamate release, making it synaptically selective . In contrast, TCN-201’s glycine-mediated inhibition is agonist-concentration-independent .

- Channel Gating : this compound stabilizes closed LBD conformations, increasing glutamate potency 2-fold . DQP-1105 and CIQ modulate gating via distinct pathways (e.g., M3 helix vs. LBD-TM linkers) .

Therapeutic and Research Implications

- Neuroprotection : this compound reduces myelin damage in spinal cord injury models, particularly protecting small/medium axons . DQP-1105 blocks NMDAR-LTP in hippocampal neurons, suggesting roles in synaptic plasticity .

- Subtype-Specific Tool Development : this compound’s S2 domain targeting complements CIQ’s M3-based potentiation, enabling bidirectional GluN2C/D modulation .

Biological Activity

QNZ46, a novel compound classified as a noncompetitive antagonist of NMDA receptors, has garnered attention for its selective inhibition of specific NMDA receptor subtypes, particularly GluN2C and GluN2D. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, structural characteristics, and potential therapeutic implications.

This compound operates through a unique mechanism that distinguishes it from traditional NMDA receptor antagonists. It inhibits NMDA receptor function in a noncompetitive and voltage-independent manner. This means that its inhibitory effects do not rely on the membrane potential or the concentration of agonists like glutamate or glycine. Instead, this compound requires glutamate binding to the GluN2 subunit to exert its effects, making it nominally use-dependent; inhibition occurs primarily during synaptic release of glutamate .

Kinetic Properties

The kinetics of this compound's action were assessed using whole-cell voltage-clamp recordings from HEK293 cells expressing GluN1/GluN2D receptors. The time constants for inhibition (τ_inhibition) ranged from 91 to 356 ms depending on the concentration of this compound (20–1 µM), while the recovery time constant (τ_off) was consistent across concentrations, averaging between 455 and 492 ms .

Selectivity Profile

This compound exhibits approximately 50-fold selectivity for GluN2C- and GluN2D-containing receptors over those containing GluN2A or GluN2B. This selectivity is crucial for its potential therapeutic applications, particularly in conditions where modulation of specific NMDA receptor subtypes is beneficial .

Structural Insights

The structural determinants influencing the selectivity of this compound have been identified through mutagenesis studies. Key residues in the agonist binding domain adjacent to transmembrane helices play a significant role in determining this compound's affinity for different NMDA receptor subtypes .

Study 1: Inhibition Characteristics

In a study examining the inhibitory characteristics of this compound on GluN1/GluN2D receptors, researchers found that increasing concentrations of glutamate or glycine could not overcome the inhibition caused by this compound. The IC50 values for this compound were determined to be approximately 3.2 µM , indicating a potent inhibitory effect on these receptors .

| Parameter | Value |

|---|---|

| IC50 for GluN1/GluN2D | 3.2 µM |

| τ_inhibition | 91 - 356 ms |

| τ_off | 455 - 492 ms |

Study 2: Functional Implications

Another investigation highlighted the functional implications of this compound in synaptic transmission. The compound was shown to enhance excitatory postsynaptic current (EPSC) amplitudes in specific neuronal preparations, suggesting that it can modulate synaptic strengths through its action on NMDA receptors .

Therapeutic Potential

Given its selectivity and mechanism of action, this compound holds promise as a therapeutic agent for various neurological disorders where NMDA receptor dysregulation is implicated, such as schizophrenia and neurodegenerative diseases. Its ability to selectively inhibit certain receptor subtypes may allow for more targeted treatment strategies with potentially fewer side effects compared to broader-spectrum NMDA antagonists .

Q & A

What is the mechanism of action of QNZ46 as a NMDA receptor antagonist, and how does its selectivity for GluN2C/2D subunits impact experimental design?

Level: Basic

this compound acts as a non-competitive antagonist at NMDA receptors, selectively inhibiting GluN2C- and GluN2D-containing receptors with IC50 values of 3 μM and 6 μM, respectively, while showing minimal activity against GluN2A (IC50 = 229 μM) or GluN2B (>300 μM) . Its inhibition requires L-glutamate binding, stabilizing the closed conformation of the ligand-binding domain (LBD) and preventing channel gating via interactions with the S2-M3 linker near the transmembrane domain .

Methodological Guidance:

- Use kinetic assays (e.g., two-electrode voltage clamping in Xenopus oocytes) to validate subunit-specific activity.

- Pre-incubate this compound with L-glutamate to ensure binding-site accessibility in electrophysiological experiments .

How can researchers resolve contradictions in this compound's activity data across different experimental models?

Level: Advanced

Discrepancies in reported IC50 values or inhibitory efficacy may arise from variations in receptor subunit composition, expression systems (e.g., HEK293 vs. primary neurons), or agonist application protocols. For example, this compound’s inhibition is highly dependent on L-glutamate pre-application timing, which affects transient peak responses and steady-state inhibition .

Methodological Guidance:

- Standardize agonist exposure duration and concentration.

- Use chimeric receptors or point mutations (e.g., GluN2D S2 domain residues) to isolate structural determinants of this compound sensitivity .

- Cross-validate findings with radioligand displacement assays to confirm binding-site interactions .

What experimental strategies are recommended to assess this compound's neuroprotective effects in vivo?

Level: Advanced

this compound has demonstrated protective effects in models of ischemic injury and demyelination. For instance, in a spinal cord injury model, this compound reduced moderate myelin damage by 40% compared to controls, with greater efficacy in small-to-medium axons than large ones .

Methodological Guidance:

- Employ histological staining (e.g., MBP for myelin integrity) and electron microscopy to quantify axonal preservation.

- Combine this compound with selective GluN2C/2D agonists/antagonists to dissect receptor-specific pathways.

- Monitor pharmacokinetics (e.g., CSF concentration post-intracerebroventricular injection) to ensure target engagement .

How should researchers optimize this compound dosing protocols to minimize off-target effects in neuronal cultures?

Level: Intermediate

While this compound exhibits >1000-fold selectivity over AMPA/kainate receptors, prolonged exposure at high concentrations (>10 μM) may inhibit GluN2A-containing receptors. Dose-response curves should be constructed using incremental concentrations (1–30 μM) with washout periods to assess reversibility .

Methodological Guidance:

- Pre-treat cultures with competitive antagonists (e.g., D-AP5) to block non-target NMDA receptors.

- Use fluorescence-based calcium imaging to track real-time receptor activity and off-target effects.

What are the limitations of using this compound to study GluN2C/2D-specific signaling in mixed neuronal populations?

Level: Advanced

GluN2C/2D subunits are often co-expressed with GluN2A/B in neurons, complicating isolation of subunit-specific effects. For example, in hippocampal astrocytes, this compound’s neuroprotection may involve indirect modulation of glial NMDA receptors .

Methodological Guidance:

- Combine this compound with siRNA knockdown of GluN2A/B subunits to enhance specificity.

- Utilize single-cell RNA sequencing to map subunit expression profiles in the target tissue.

How can structural biology approaches clarify this compound’s binding site and allosteric modulation mechanism?

Level: Advanced

Despite mutagenesis studies implicating residues in the S2 domain, this compound’s binding site remains unresolved. Molecular dynamics simulations and cryo-EM of GluN2C/2D receptors in complex with this compound could reveal conformational changes during inhibition .

Methodological Guidance:

- Co-crystallize this compound with isolated GluN2 LBD-S2 constructs.

- Compare hydrogen-deuterium exchange patterns in the presence/absence of this compound to identify dynamic regions affected by binding.

What controls are essential when testing this compound in animal models of neurological disorders?

Level: Intermediate

Controls should account for NMDA receptor-independent effects, such as this compound’s weak activity at CRF1 receptors (Ki > 1000 nM) . Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.